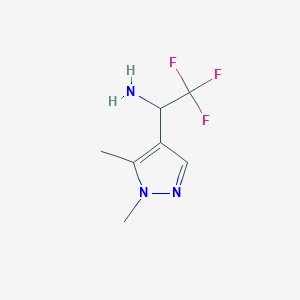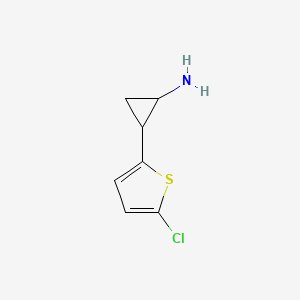
(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol is a chiral compound that features a trifluoromethyl group and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the nucleophilic addition of the trifluoromethyl group.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the quinoline moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparación Con Compuestos Similares
(1S)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol: The enantiomer of the compound, with similar but distinct properties.
2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-one: A related compound with a ketone functional group instead of an alcohol.
2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-amine: A related compound with an amine functional group.
Uniqueness: (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a trifluoromethyl group and a quinoline moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-3-4-9-7(6-8)2-1-5-15-9/h1-6,10,16H/t10-/m1/s1 |
Clave InChI |
GPWFGVJGFGBOTD-SNVBAGLBSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)[C@H](C(F)(F)F)O)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(C(F)(F)F)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)











![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
